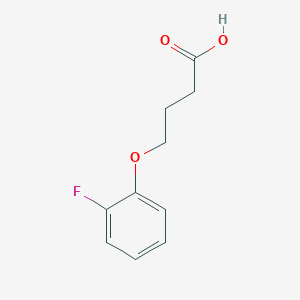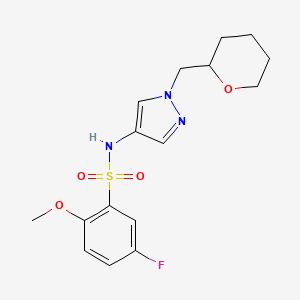![molecular formula C11H20N2O B2809088 1-[2-(Pyrrolidin-2-yl)pyrrolidin-1-yl]propan-1-one CAS No. 1339491-25-6](/img/structure/B2809088.png)
1-[2-(Pyrrolidin-2-yl)pyrrolidin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[2-(Pyrrolidin-2-yl)pyrrolidin-1-yl]propan-1-one” is a complex organic molecule that contains two pyrrolidine rings. Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom . It’s a common scaffold in medicinal chemistry, used to create compounds for treating various diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can generally be synthesized through two main strategies :Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of two pyrrolidine rings. The pyrrolidine ring is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including those involving the nitrogen atom or the carbon atoms in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrrolidine derivatives generally have properties influenced by the presence of the nitrogen atom and the specific substituents on the ring .Aplicaciones Científicas De Investigación
Versatile Scaffold for Drug Discovery
The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Bioactive Molecules with Target Selectivity
Bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported in the literature . These compounds showed nanomolar activity against CK1γ and CK1ε .
Antitumor Agents
The pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents . For example, Kumar et al. synthesized novel derivatives by the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide .
Synthesis of Functionalized Phosphonates
Functionalized (pyrrolidin-2-yl)phosphonate and (5-oxopyrrolidin-2-yl)phosphonate have been synthesized using a strategy involving the diastereospecific 1,3-dipolar cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone to cis-1,4-dihydroxybut-2-ene and dimethyl maleate .
Component of Natural Products
Pyrrolidine is an important fragment of many natural products . It can be found in complex structures of swainsonin, monocotaline, lasiocarpine, and senecionine .
Presence in Biologically Active Molecules
Pyrrolidine and pyrrolidinone moieties are present in small biologically active molecules . For example, L-proline and its hydroxylated analogue are the essential components of collagen, accounting for 30% of its composition and playing key roles in the stability of the collagen .
Mecanismo De Acción
Direcciones Futuras
Future research could involve further exploration of the biological activity of this compound and its derivatives, as well as optimization of its synthesis. The pyrrolidine scaffold is a versatile structure in medicinal chemistry, and there is potential for the development of new compounds with therapeutic applications .
Propiedades
IUPAC Name |
1-(2-pyrrolidin-2-ylpyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-2-11(14)13-8-4-6-10(13)9-5-3-7-12-9/h9-10,12H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCSVCQQMOCDLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC1C2CCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-(7-oxo-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)acetamide](/img/structure/B2809005.png)

![2-Cyano-3-[5-(3-nitro-phenyl)-furan-2-yl]-N-phenyl-acrylamide](/img/structure/B2809009.png)

![1-(2,5-Dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2809011.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)propionamide](/img/structure/B2809012.png)
![9-(2-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2809014.png)


![5-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2809020.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B2809023.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2809026.png)
![4-cyano-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2809028.png)